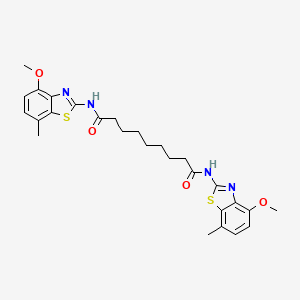
N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by its two benzothiazole rings substituted with methoxy and methyl groups, linked by a nonanediamide chain. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide typically involves the following steps:
Formation of Benzothiazole Rings: The benzothiazole rings are synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxy groups are typically added using methanol and a strong acid, while methyl groups are introduced using methyl iodide and a base.
Linking the Benzothiazole Rings: The final step involves linking the two benzothiazole rings with a nonanediamide chain. This is achieved through a condensation reaction between the benzothiazole derivatives and a nonanediamine compound in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methanol and hydrochloric acid for methoxy substitution; methyl iodide and a base for methyl substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide can be compared with other benzothiazole derivatives:
Similar Compounds: 4-methoxy-7-methyl-1,3-benzothiazol-2-amine, 3-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)(phenylacetyl)amino]-N,N-dimethyl-1-propanaminium.
Properties
IUPAC Name |
N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S2/c1-16-12-14-18(34-3)22-24(16)36-26(30-22)28-20(32)10-8-6-5-7-9-11-21(33)29-27-31-23-19(35-4)15-13-17(2)25(23)37-27/h12-15H,5-11H2,1-4H3,(H,28,30,32)(H,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAKXWDZNVPWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCCCCCC(=O)NC3=NC4=C(C=CC(=C4S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2604107.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)
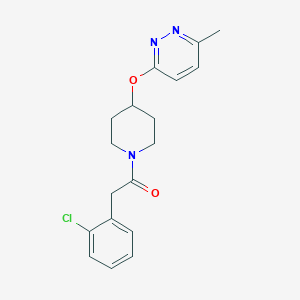
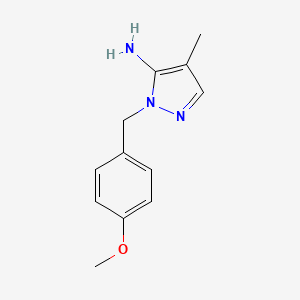
![N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2604113.png)
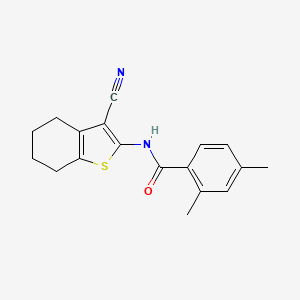
![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate](/img/structure/B2604122.png)
![8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2604124.png)
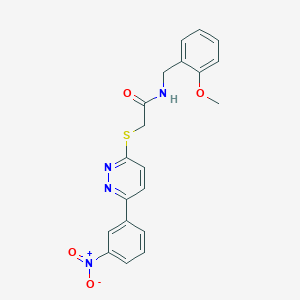
![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)
![6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B2604129.png)
